

"Repaglinide-ethyl-d5" CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Repaglinide-ethyl-d5

Cat. No.: B1140431

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In-Depth Technical Guide: Repaglinide-ethyl-d5

This technical guide provides comprehensive information on **Repaglinide-ethyl-d5**, a deuterated analog of the antidiabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development and metabolic research. This document outlines its chemical properties, its role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Repaglinide.

Core Compound Data

Repaglinide-ethyl-d5 is a stable, isotopically labeled form of Repaglinide, primarily utilized as an internal standard for the quantitative analysis of Repaglinide in biological matrices. The deuterium labeling on the ethyl group provides a distinct mass difference, crucial for mass spectrometry-based assays, without significantly altering its chemical properties.

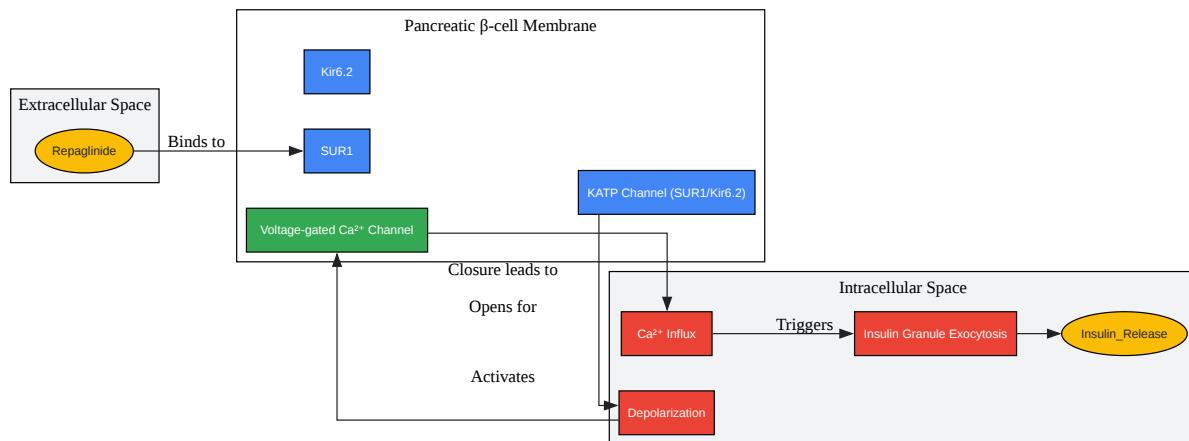
Parameter	Value	Reference
CAS Number	1217709-85-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₇ H ₃₁ D ₅ N ₂ O ₄	[1] [4] [5]
Molecular Weight	457.62 g/mol	[1] [2] [3] [5]
Synonyms	Novonorm-d5, Prandin-d5, 2-(Ethoxy-d5)-4-(2-((1S)-3-methyl-1-(2-(piperidin-1-yl)cyclohexyl)butyl)amino)-2-oxoethyl)benzoic Acid	[3]

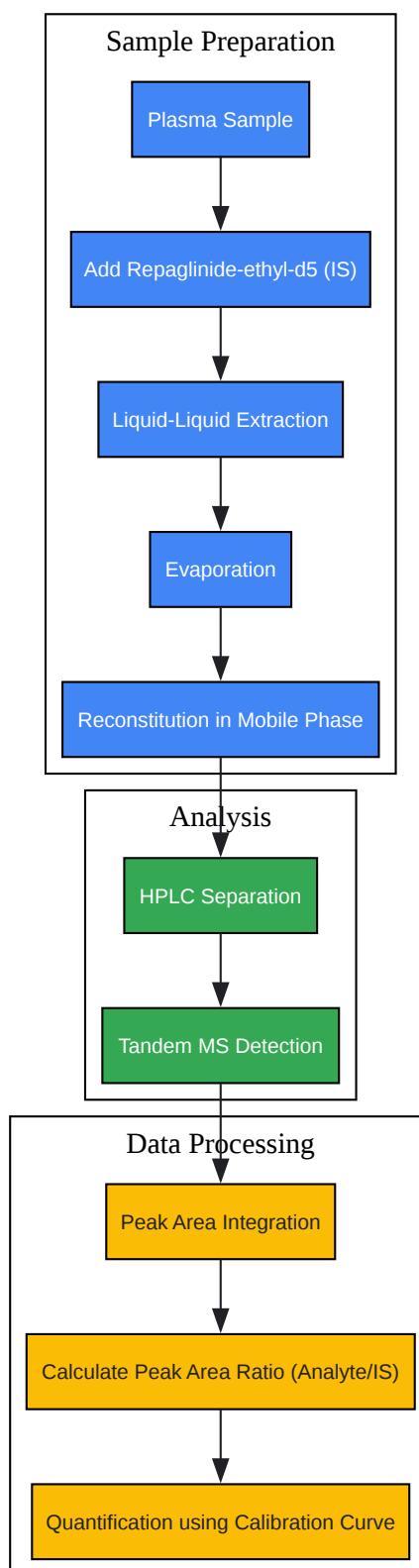
Mechanism of Action of Repaglinide

Repaglinide, the non-deuterated parent compound, is a short-acting insulin secretagogue of the meglitinide class.[\[6\]](#)[\[7\]](#) Its primary mechanism of action involves the regulation of insulin release from pancreatic β -cells through its interaction with the ATP-sensitive potassium (KATP) channels.[\[5\]](#)[\[7\]](#)[\[8\]](#)

The KATP channel in pancreatic β -cells is a complex of two subunits: the inwardly rectifying potassium channel pore-forming subunit (Kir6.2) and the sulfonylurea receptor 1 (SUR1) regulatory subunit.[\[3\]](#)[\[8\]](#) Repaglinide binds to the SUR1 subunit, initiating a cascade of events that leads to insulin secretion.[\[6\]](#) This process is glucose-dependent, meaning the drug is more effective in the presence of elevated blood glucose levels.[\[8\]](#)

The binding of Repaglinide to SUR1 leads to the closure of the KATP channel.[\[7\]](#)[\[9\]](#) This inhibition of potassium ion efflux results in the depolarization of the β -cell membrane.[\[5\]](#)[\[7\]](#) The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[\[5\]](#)[\[9\]](#)[\[10\]](#) The subsequent increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules from the β -cells into the bloodstream.[\[5\]](#)[\[9\]](#)



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- To cite this document: BenchChem. ["Repaglinide-ethyl-d5" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1140431#repaglinide-ethyl-d5-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1140431#repaglinide-ethyl-d5-cas-number-and-molecular-weight)

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